2'-Fluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2'-Fluoroacetophenone and related derivatives often involves complex reactions. For instance, an undergraduate organic laboratory curriculum described the conversion of 2-bromoacetophenone to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source, showcasing the utility of solid-phase reagents in organic synthesis (Pohl & Schwarz, 2008). Another approach involved the cyclization of 2-hydroxyacetophenone hydrazones with triphosgene, leading to the formation of 4-methylene-1,3-benzoxazinones, which were subsequently converted to 4-fluoromethyl-4-methoxy-1,3-benzoxazinones (Alkhathlan, 2003).
Molecular Structure Analysis
Investigations into the molecular structure of 2'-fluoroacetophenone derivatives reveal significant insights. For example, conformational analysis based on through-space spin–spin couplings elucidated that 2'-fluoro-substituted acetophenone derivatives form exclusively s-trans conformers in solutions, a preference which can be utilized in drug design (Otake et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2'-Fluoroacetophenone highlight its reactivity and the potential to form various derivatives. For instance, electrophilic and nucleophilic side chain fluorination techniques have synthesized para-substituted α-fluoroacetophenones, demonstrating the compound's versatility in organic synthesis (Fuglseth et al., 2008).
Scientific Research Applications
Organic Synthesis and Educational Utility : Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratory curriculum where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This experiment introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
Chemical Reactions and Compounds Synthesis : Bronnert and Saunders (1960) investigated the reaction between ω-fluoroacetophenone and sodium methoxide, leading to the formation of various compounds, demonstrating the chemical reactivity and potential for synthesis applications of 2'-Fluoroacetophenone (Bronnert & Saunders, 1960).
Enantioselective Reduction : Garrett et al. (2002) developed a practical, non-enzymatic, catalytic process for the enantioselective reduction of 2'-fluoroacetophenone, highlighting its application in stereochemistry and catalysis research (Garrett et al., 2002).
Biological and Enzymatic Studies : Moonen, Rietjens, and Van Berkel (2001) studied the biological Baeyer–Villiger oxidation of acetophenones using 19F nuclear magnetic resonance (NMR), demonstrating the usefulness of 2'-Fluoroacetophenone in biological and enzymatic research (Moonen, Rietjens, & Van Berkel, 2001).
Synthesis of Fluorinated Compounds : Heinrich (2007) optimized the oxidative radical cyclization of α-fluoroacetophenones for the efficient access to 2-fluorotetralones, indicating its role in the synthesis of fluorine-labeled compounds (Heinrich, 2007).
Insecticidal Activities : Liu et al. (2005) synthesized novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether, and demonstrated notable insecticidal activity against certain pests (Liu et al., 2005).
Safety And Hazards
2’-Fluoroacetophenone is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-(2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMATYTFXDIWACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196200 | |
Record name | 2-Fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoroacetophenone | |
CAS RN |
445-27-2 | |
Record name | 2′-Fluoroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 445-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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